Spectroscopic Analysis of Ethcathinone Hydrochloride: A Technical Guide
Spectroscopic Analysis of Ethcathinone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of Ethcathinone hydrochloride. Ethcathinone, or 2-(ethylamino)-1-phenylpropan-1-one, is a synthetic cathinone that has been a subject of interest in forensic and pharmacological research.[1][2] This document outlines the characteristic spectroscopic data obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a comprehensive resource for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of Ethcathinone hydrochloride. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR data.
¹H NMR Spectroscopic Data
Proton NMR spectra of Ethcathinone hydrochloride provide characteristic signals corresponding to the different hydrogen atoms in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
Table 1: ¹H NMR Chemical Shift Data for Ethcathinone Hydrochloride
| Proton Assignment | Chemical Shift (δ, ppm) in D₂O | Multiplicity |
| Aromatic (2H) | 7.94 | d |
| Aromatic (1H) | 7.69 | t |
| Aromatic (2H) | 7.53 | t |
| Methine (CH) | 5.07 | q |
| Methylene (CH₂) | 3.15 | m |
| Methylene (CH₂) | 3.05 | m |
| Methyl (CH₃) | 1.52 | d |
| Methyl (CH₃) | 1.27 | t |
Source:[1]
¹³C NMR Spectroscopic Data
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Chemical Shift Data for Ethcathinone Hydrochloride
| Carbon Assignment | Chemical Shift (δ, ppm) in D₂O |
| Carbonyl (C=O) | 197.6 |
| Aromatic (C) | 135.4 |
| Aromatic (CH) | 132.3 |
| Aromatic (CH) | 129.3 |
| Aromatic (CH) | 128.9 |
| Methine (CH) | 58.0 |
| Methylene (CH₂) | 41.3 |
| Methyl (CH₃) | 15.5 |
| Methyl (CH₃) | 10.7 |
Source:[1]
Experimental Protocol: NMR Spectroscopy
The following protocol is a representative method for acquiring NMR spectra of Ethcathinone hydrochloride.
The sample is prepared by dissolving approximately 5 mg of Ethcathinone hydrochloride in deuterium oxide (D₂O).[3] Tetramethylsilane (TSP) is added as an internal standard for referencing the chemical shifts to 0 ppm.[3] The spectra are recorded on a 400 MHz NMR spectrometer.[3] For ¹H NMR, the spectral width should encompass a range from at least -3 ppm to 13 ppm. A 90° pulse angle and a delay between pulses of 45 seconds are used to ensure accurate quantification if needed.[3]
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of Ethcathinone hydrochloride, aiding in its identification. Both Electron Ionization (EI) and Electrospray Ionization (ESI) methods are commonly employed.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Under EI conditions, Ethcathinone typically undergoes α-cleavage, resulting in the formation of a characteristic iminium ion as the base peak.[4]
Table 3: Key Mass Fragments of Ethcathinone from GC-MS (EI)
| m/z | Proposed Fragment Ion | Relative Intensity |
| 177 | [M]⁺ | Low |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | High |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Medium |
| 72 | [CH₃CH=N⁺HCH₂CH₃] (Iminium ion) | Base Peak |
| 56 | [CH₃CH=N⁺HCH₂] | Medium |
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
ESI is a softer ionization technique, which typically results in a prominent protonated molecular ion [M+H]⁺.
Table 4: Key Mass Fragments of Ethcathinone from LC-MS (ESI-MS/MS)
| m/z | Proposed Fragment Ion | Relative Intensity |
| 178.16 | [M+H]⁺ | Base Peak |
| 160 | [M+H - H₂O]⁺ | High |
| 145 | [M+H - H₂O - CH₃]⁺ | Medium |
| 119 | [C₈H₇O]⁺ | Medium |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Medium |
A characteristic fragmentation pathway for cathinones in ESI-MS/MS is the neutral loss of a water molecule from the protonated molecular ion.[1][5]
Experimental Protocol: Mass Spectrometry
GC-MS (EI): The sample is typically dissolved in a suitable solvent like chloroform after a basic extraction.[3] Analysis is performed on a gas chromatograph coupled to a mass spectrometer. A common setup involves a DB-1 MS column with helium as the carrier gas.[3] The injector and transfer line temperatures are typically set to 280°C.[3] The mass spectrometer scans a mass range of 30-550 amu.[3]
LC-MS (ESI): For LC-MS analysis, the sample is dissolved in a solvent compatible with the mobile phase, often a mixture of methanol or acetonitrile and water. The separation is achieved on a suitable HPLC column, and the eluent is introduced into the ESI source of the mass spectrometer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in Ethcathinone hydrochloride. The spectrum shows characteristic absorption bands corresponding to the vibrations of specific bonds.
Table 5: Characteristic FTIR Absorption Bands for Ethcathinone Hydrochloride
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3070 | Aromatic C-H Stretch | Medium |
| ~2935 | Aliphatic C-H Stretch | Medium |
| 2700-2400 | Amine Salt (N-H Stretch) | Broad, Medium |
| 1693 | Carbonyl (C=O) Stretch | Strong |
| 1597 | Aromatic C=C Stretch | Strong |
| 1439 | C-H Bend | Medium |
| 770-690 | Aromatic C-H Out-of-Plane Bend (Monosubstituted) | Strong |
The presence of a strong absorption band around 1693 cm⁻¹ is indicative of the carbonyl group, a key feature of the cathinone structure.[3][4] The broad bands in the 2700-2400 cm⁻¹ region are characteristic of an amine salt.[4]
Experimental Protocol: FTIR Spectroscopy
FTIR spectra are often acquired using an Attenuated Total Reflectance (ATR) accessory, which allows for the direct analysis of solid samples with minimal preparation.
A small amount of the solid Ethcathinone hydrochloride sample is placed directly onto the diamond crystal of the ATR accessory. The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans to improve the signal-to-noise ratio.[3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are primarily associated with the aromatic ring and the carbonyl group.
Table 6: UV-Vis Absorption Maxima for Ethcathinone
| Solvent | λmax (nm) |
| Methanol | 248 |
| Not Specified | 251.1 |
The absorption maximum around 250 nm is characteristic of the electronic transitions within the benzoyl moiety of the Ethcathinone molecule.
Experimental Protocol: UV-Vis Spectroscopy
A solution of Ethcathinone hydrochloride is prepared in a suitable UV-transparent solvent, such as methanol. The concentration is adjusted to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1-1 AU). The spectrum is recorded over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer with a quartz cuvette. The solvent is used as a reference blank.
Conclusion
This technical guide has summarized the key spectroscopic data for the characterization of Ethcathinone hydrochloride. The provided NMR, MS, FTIR, and UV-Vis data, along with the outlined experimental protocols, serve as a valuable resource for researchers, forensic scientists, and professionals in the field of drug development for the unequivocal identification and analysis of this compound. The combination of these analytical techniques provides a comprehensive and robust characterization of the molecular structure and properties of Ethcathinone hydrochloride.
References
- 1. Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. swgdrug.org [swgdrug.org]
- 4. Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. caymanchem.com [caymanchem.com]
